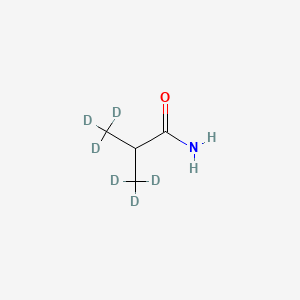

2-Methyl-d3-propionic-3,3,3-d3-amide

Beschreibung

Fundamental Principles and Research Utility of Stable Isotope Labeling

Stable isotope labeling is a non-radioactive technique that involves the incorporation of "heavy" isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. clearsynth.com The fundamental principle lies in the fact that these labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. aptochem.com This mass difference allows them to be traced and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The research utility of stable isotope labeling is vast. In metabolic research, these labeled compounds act as tracers to follow the fate of a molecule through complex biochemical pathways. kcasbio.com They are instrumental in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. nih.gov Furthermore, in quantitative proteomics and metabolomics, stable isotope-labeled compounds are widely used as internal standards to ensure the precision and accuracy of measurements by correcting for variations during sample preparation and analysis. clearsynth.com

Strategic Role of 2-Methyl-d3-propionic-3,3,3-d3-amide within Isotopic Tracers and Standards

This compound holds a strategic position primarily as a stable isotope-labeled internal standard and a deuterated synthetic intermediate. usbio.netscbt.com Internal standards are essential in analytical chemistry, particularly in chromatography and mass spectrometry, to improve the precision of quantitative analysis. aptochem.com An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector. aptochem.com

Deuterated compounds like this compound are excellent internal standards for mass spectrometry-based bioanalysis because they co-elute with the unlabeled analyte during chromatography but have a different mass-to-charge ratio, preventing signal overlap. aptochem.com The use of such standards helps to correct for sample loss during extraction and variability in instrument response, leading to more robust and reliable data. kcasbio.com

While specific research applications detailing its use for a particular analyte are not extensively published, its structural similarity to isobutyramide (B147143) suggests its potential use as an internal standard for the quantification of related small molecules. Moreover, its designation as a "useful deuterated synthetic intermediate" indicates its role in the synthesis of more complex deuterated molecules for various research purposes. usbio.net It is also marketed as a biochemical for proteomics research. scbt.com

Historical Development and Evolution of Deuterated Amide Synthesis

The synthesis of deuterated compounds has evolved significantly over the decades. Early methods for creating deuterated amides often relied on powerful, non-selective reducing agents. For instance, the reduction of nitriles, imines, and amides using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) was a common approach. libretexts.org However, these classical methods often lacked efficiency, versatility, and tolerance for various functional groups.

The growing demand for precisely labeled compounds, especially in the pharmaceutical industry, spurred the development of more sophisticated and selective synthetic routes. In recent years, there has been a shift towards late-stage functionalization, where deuterium is introduced into a molecule in the final steps of a synthetic sequence.

Modern approaches for the α-deuteration of amides include methods that proceed through a retro-ene-type reaction initiated by the addition of deuterated dimethyl sulfoxide (B87167) to an activated amide. nih.gov This technique offers high chemoselectivity and deuterium incorporation under mild conditions. nih.gov Other advanced methods involve iridium-catalyzed hydrogen isotope exchange, which allows for the direct and selective deuteration of aliphatic amides using deuterium gas. nih.gov The development of catalytic systems, such as those using platinum on carbon (Pt/C), has also provided convenient methods for producing perdeuterated alkyl amides and amines under mild conditions. osti.gov These advancements have made the synthesis of specifically labeled amides like this compound more accessible and efficient for the scientific community.

Compound Data

Below are the key properties of the chemical compounds mentioned in this article.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662118 | |

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-64-5 | |

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterium Enriched 2 Methyl D3 Propionic 3,3,3 D3 Amide

Deuteration Strategies for Propionic Acid Precursors (e.g., Propionic-d3 Acid Derivatives)

The critical step in synthesizing the target amide is the preparation of its fully deuterated carboxylic acid precursor, 2-Methyl-d3-propionic-3,3,3-d3 acid (also known as Isobutyric-d7 acid). biotage.comluxembourg-bio.comnih.gov This requires robust methods to introduce deuterium (B1214612) into both the methyl groups and the backbone of the isobutyric acid structure.

Hydrogen-deuterium (H/D) exchange is a common strategy for introducing deuterium into organic molecules. nih.gov For carboxylic acids, this can be achieved under various conditions, often requiring catalysts to facilitate the activation of otherwise inert C-H bonds.

Acid-catalyzed exchange represents a practical method for deuterating certain positions. For instance, treating 3-substituted indoles with a solution of deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at elevated temperatures (60-90 °C) can efficiently deuterate the indole (B1671886) ring. rsc.org While effective for aromatic systems, achieving full deuteration of an aliphatic, branched-chain carboxylic acid like isobutyric acid via simple acid catalysis is more challenging and often requires harsh conditions.

Transition metal-catalyzed H/D exchange offers a more controlled and often milder alternative. nih.gov Palladium on carbon (Pd/C) is a notable catalyst for such transformations. For example, a system using Pd/C with aluminum powder in heavy water (D₂O) can facilitate the chemo- and regioselective H/D exchange of amino acids and other synthetic building blocks. luxembourg-bio.com In this system, deuterium gas (D₂) is generated in situ from the reaction between aluminum and D₂O, which is then utilized by the palladium catalyst for the exchange reaction. luxembourg-bio.com However, achieving complete and specific deuteration on a molecule like isobutyric acid to form the d7 isotopologue often requires multi-step synthetic approaches rather than a single exchange reaction.

A practical method for synthesizing α-deuterated carboxylic acids involves the H/D exchange and subsequent decarboxylation of corresponding malonic acids in D₂O, a method that is efficient and avoids organic solvents. hepatochem.com

Table 1: Selected Catalytic Systems for Hydrogen-Deuterium Exchange

| Catalyst System | Deuterium Source | Substrate Example | Key Features | Citation(s) |

|---|---|---|---|---|

| 20 wt % D₂SO₄/CD₃OD | CD₃OD | 3-Substituted Indoles | Effective for deuterating aromatic rings at elevated temperatures. | rsc.org |

| Pd/C - Al | D₂O | Amino Acids | In situ generation of D₂ gas; environmentally benign. | luxembourg-bio.com |

To obtain 2-Methyl-d3-propionic-3,3,3-d3-amide, the precursor 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric-d7 acid) is required. biotage.comscbt.com The synthesis of this heavily deuterated building block is non-trivial. Commercially available Isobutyric-d7 acid (CD₃CD(CD₃)CO₂H) serves as the direct precursor. biotage.com

While specific proprietary methods for its industrial synthesis are not public, known laboratory-scale strategies can be applied. One documented approach involves the synthesis of the ammonium (B1175870) salt of (2R)-[3,3,3-d3]isobutyric acid, indicating that specific labeling of the methyl groups is achievable. cmu.edu Achieving full deuteration across all C-H bonds likely involves a multi-step process starting from smaller deuterated building blocks or exhaustive H/D exchange under forcing conditions. For example, studies have been conducted on the physical properties of deuterated isobutyric acid in heavy water, suggesting its accessibility for research purposes. nih.gov

Another strategy involves radical trideuteromethylation, which can be accomplished using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the CD₃ source under radical reaction conditions, providing a method for synthesizing various labeled building blocks. researchgate.net

Formation of the Deuterated Amide Bond

Once the deuterated carboxylic acid precursor is obtained, the final step is the formation of the amide bond. This can be accomplished through classical methods involving activated acid derivatives or through modern, direct coupling techniques.

A traditional and highly effective method for amide synthesis is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. This approach is a two-step process:

Activation of the Carboxylic Acid: The deuterated carboxylic acid (Isobutyric-d7 acid) is first converted to its more reactive acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The high reactivity of acyl chlorides makes them excellent acylating agents.

Aminolysis: The resulting deuterated acyl chloride is then reacted with ammonia (B1221849) (or an ammonium salt) to form the primary amide, this compound. This reaction, often referred to as aminolysis, proceeds readily.

A similar approach involves the formation of a carboxylic anhydride, which can also react with an amine to yield the desired amide. These classical methods are robust and their principles are directly applicable to deuterated substrates.

Table 2: Relative Reactivity of Carboxylic Acid Derivatives in Acylation

| Derivative | General Structure | Reactivity |

|---|---|---|

| Acyl Halide | R-CO-X (X=Cl, Br) | Most Reactive |

| Anhydride | R-CO-O-CO-R | High |

| Ester | R-CO-OR' | Moderate |

| Carboxylic Acid | R-CO-OH | Moderate |

| Amide | R-CO-NR'₂ | Least Reactive |

This table is based on established principles of nucleophilic acyl substitution.

Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of highly reactive intermediates like acyl chlorides. researchgate.net Amide coupling reagents facilitate the direct reaction between a carboxylic acid and an amine.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) salts like BOP and PyBOP, and aminium/uronium salts like HATU. scbt.comcmu.edu These reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides or an active ester for phosphonium/uronium salts), which is then readily attacked by the amine. researchgate.netscbt.com

Ion-supported phosphine (B1218219) reagents represent an advancement in this area, simplifying product purification. These are solid-supported reagents where the phosphine moiety is anchored to a polymer resin, such as polystyrene. biotage.com A key example is polymer-supported triphenylphosphine (B44618) (PS-PPh₃). biotage.comresearchgate.net When used in reactions like chlorinations or Mitsunobu reactions, the resulting triphenylphosphine oxide byproduct remains bound to the insoluble polymer support. biotage.com This allows for the simple removal of the byproduct by filtration, which is a significant advantage over traditional methods where removing soluble phosphine oxide can be challenging. While not a direct coupling reagent for amidation in the same vein as HATU, supported phosphines are used to generate activated species (e.g., converting acids to acid chlorides) with the benefit of a streamlined workup.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient route to complex molecules, including amides. A key advantage of MCRs in isotopic labeling is the ability to incorporate a deuterated building block with high precision and isotopic fidelity. scbt.comnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example. It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.gov By using a deuterated component, such as a [D₁]-aldehyde, a deuterated product can be synthesized with the deuterium label at a specific, predictable position and without isotopic scrambling. scbt.comnih.gov

Similarly, the Passerini reaction , which involves an aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. This reaction has also been successfully employed with deuterated reagents to produce labeled amides in good yields. nih.gov These MCR methods provide a powerful and modular approach for the defined isotopic incorporation into amide-containing structures.

Table 3: Examples of Multicomponent Reactions for Deuterated Amide Synthesis

| MCR Name | Components | Deuterated Input Example | Product Type | Citation(s) |

|---|---|---|---|---|

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | [D₁]-Aldehyde | α-Aminoacyl Amide | scbt.comnih.gov |

| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | [D₂]-Isocyanide | α-Acyloxy Amide | nih.gov |

Method Optimization for Purity and Isotopic Enrichment

One proposed pathway could start from commercially available 2-methyl-d3-propionic-3,3,3-d3 acid. This deuterated acid could then be converted to its corresponding acid chloride, followed by amination to yield the desired amide. This method offers a direct route to the target compound, with the isotopic labels already incorporated in the starting material.

Alternatively, direct deuteration of isobutyramide (B147143) at the α-position and the methyl groups presents another synthetic strategy. nih.govrsc.org This could potentially be achieved through hydrogen-deuterium exchange reactions catalyzed by transition metals or strong bases in a deuterated solvent like D₂O. nih.govnih.gov However, achieving complete and selective deuteration at multiple sites can be challenging and often requires rigorous optimization of catalysts, reaction times, and temperatures.

Chromatographic Purification Techniques

Following the synthesis, purification of this compound is paramount to remove unreacted starting materials, byproducts, and partially deuterated species. Given the polar nature of the amide functional group, a combination of purification techniques may be necessary.

Recrystallization is often a primary and effective method for purifying solid amides. researchgate.net The choice of solvent is critical and can be determined by the solubility profile of the compound. Polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often suitable for recrystallizing amides. researchgate.net

Column Chromatography is a versatile technique for separating compounds with different polarities. For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel can be employed, though it may present challenges with highly polar compounds that can streak or show poor separation. reddit.com In such cases, adding a small amount of a polar solvent like methanol or a base like triethylamine (B128534) to the eluent can improve the separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the purification of polar compounds. mdpi.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For highly polar analytes, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective. biotage.com HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.

Preparative Thin-Layer Chromatography (TLC) can also be utilized for small-scale purifications. This method is particularly useful when optimizing separation conditions before scaling up to column chromatography.

A summary of potential chromatographic techniques is presented in Table 1.

| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) with modifier | Adsorption |

| Reversed-Phase HPLC (RP-HPLC) | C18 or other non-polar phase | Water/Acetonitrile or Water/Methanol gradient | Partitioning |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Diol, or other polar phase | Acetonitrile/Water gradient | Partitioning/Adsorption |

| Recrystallization | - | Polar solvents (e.g., Ethanol, Acetonitrile) | Differential Solubility |

Quantitative Assessment of Isotopic Purity and Distribution

The accurate determination of isotopic purity and the distribution of deuterium atoms within the this compound molecule is crucial for its intended applications. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In a highly deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum. The integration of any residual proton signals can be used to estimate the degree of deuteration at specific sites. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. wikipedia.org The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the assignment of deuterium atoms to specific positions in the molecule. Quantitative ²H NMR (qNMR) can be used to determine the site-specific isotopic ratios. acs.org

¹³C NMR: The coupling patterns in the ¹³C NMR spectrum can also provide information about the presence of deuterium, as the C-D coupling constants differ from C-H coupling constants.

A comparison of these analytical techniques for isotopic assessment is provided in Table 2.

| Analytical Technique | Information Provided | Advantages | Limitations |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution (d0, d1, d2, etc.), Overall isotopic enrichment. nih.govresearchgate.net | High sensitivity, requires small sample amounts. researchgate.net | Does not directly provide positional information of isotopes. |

| ¹H NMR Spectroscopy | Site-specific degree of deuteration (by absence of proton signals). researchgate.net | Readily available, provides structural information. | Indirect measurement of deuteration, less accurate for very high enrichment. |

| ²H NMR Spectroscopy | Direct observation and quantification of deuterium at specific sites. wikipedia.orgacs.org | Unambiguous confirmation of deuteration and its location. | Lower sensitivity than ¹H NMR, may require longer acquisition times. wikipedia.org |

| Quantitative NMR (qNMR) | Precise measurement of isotopic ratios at specific sites. hilarispublisher.comacanthusresearch.com | High accuracy and precision for isotopic quantification. nih.gov | Requires careful experimental setup and calibration. |

By employing a combination of these optimized purification and analytical methodologies, this compound can be synthesized and characterized to a high degree of chemical and isotopic purity, ensuring its suitability for its intended scientific applications.

Advanced Analytical Spectroscopies for the Characterization and Quantification of 2 Methyl D3 Propionic 3,3,3 D3 Amide

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds, offering unparalleled sensitivity and the ability to differentiate isotopic compositions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying low-level analytes in complex biological matrices. nih.gov For compounds like 2-Methyl-d3-propionic-3,3,3-d3-amide, LC-MS/MS provides high selectivity and sensitivity, which is crucial when dealing with samples such as plasma, urine, or tissue homogenates. nih.govmdpi.com

The use of stable isotopically labeled internal standards is a common practice in LC-MS/MS to ensure accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. nih.gov In a typical workflow, the analyte and its deuterated standard are co-extracted from the biological matrix, separated by liquid chromatography, and then detected by the mass spectrometer. mdpi.com The multiple reaction monitoring (MRM) mode is often employed, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, maximizing specificity and sensitivity. youtube.com The development of an LC-MS/MS method involves the optimization of several parameters, including chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric settings (e.g., ionization source parameters and collision energies). youtube.comacs.org

A study focusing on the quantification of primary fatty acid amides (PFAMs) in various human biofluids demonstrated the effectiveness of LC-MS/MS in MRM mode. nih.gov This research utilized synthetic deuterated standards to achieve detection limits in the low ng/mL range, highlighting the method's applicability for trace-level analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) with Specific Ionization Modes (e.g., Negative Chemical Ionization)

Gas chromatography-mass spectrometry (GC/MS) is another key technique for the analysis of volatile and semi-volatile compounds. For analytes containing electronegative atoms or those that can be derivatized to incorporate such atoms, negative chemical ionization (NCI) offers exceptional sensitivity. gcms.cz The NCI technique is often orders of magnitude more sensitive than positive chemical ionization (PCI) or standard electron ionization (EI). gcms.cznih.gov

For a compound like this compound, derivatization is often necessary to enhance its volatility and thermal stability for GC analysis. researchgate.net Following derivatization, the resulting product can be analyzed by GC-NCI-MS, which provides high sensitivity and selectivity, especially for electrophilic molecules in complex matrices. gcms.cz NCI is also referred to as electron capture negative ionization (ECNI) because it involves the capture of low-energy electrons by the analyte molecules. gcms.cz This process results in less fragmentation and a prominent molecular ion or a high-mass fragment, which is beneficial for quantification. gcms.cznih.gov

Research on the analysis of deuterated fatty acids has shown that derivatization with agents like pentafluorobenzyl bromide (PFBBr) followed by GC-NCI-MS analysis can achieve detection limits in the femtogram range. nih.gov This high sensitivity makes the method suitable for studying the in vivo metabolism of deuterated compounds. nih.gov

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) provides the capability to resolve isotopic fine structures, which is invaluable for the analysis of deuterated compounds. nih.govnih.govacs.org This technique can distinguish between isotopomers that have the same nominal mass but differ slightly in their exact masses due to the mass defect between isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C). nih.govacs.org

For instance, an A+2 peak in a mass spectrum could be composed of various isotopomers, such as one with two deuterium atoms and no ¹³C, one with one deuterium and one ¹³C, and one with no deuterium and two ¹³C atoms. nih.govacs.org Conventional mass spectrometry cannot resolve these, but HRMS can, allowing for direct monitoring of deuterium incorporation without the need for a "time zero" or natural abundance spectrum. nih.govnih.gov This simplifies data analysis and saves instrument time. nih.gov

The ability to resolve isotopic fine structure is particularly useful in hydrogen/deuterium exchange (HDX) mass spectrometry studies, which are used to investigate protein dynamics and interactions. nih.govnih.govacs.org This principle can be extended to the analysis of small molecules like this compound to precisely determine the extent and location of deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of molecules. In the context of isotopically labeled compounds, NMR is particularly useful for confirming the specific locations of deuterium atoms within a molecule. nih.gov

By comparing the NMR spectra of a deuterated compound with its non-deuterated counterpart, the positions of deuterium substitution can be identified. Since deuterium is not observed in a standard proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent. nih.gov This provides direct evidence of the success and specificity of the deuteration process.

Furthermore, NMR can be used for quantitative analysis. The integration of NMR signals is directly proportional to the number of nuclei contributing to that signal. While direct deuterium NMR is possible, it is often more practical to use proton NMR and compare the signal integrals of specific protons in a partially deuterated sample to a known internal standard. For this compound, ¹H NMR would confirm the absence of signals from the methyl groups, while other techniques like ²H NMR or ¹³C NMR could provide further structural confirmation and quantification. A study on carbon nucleus relaxation using ¹³C-NMR highlighted differences in relaxation rates between a deuterated and non-deuterated analog, which can provide insights into the electronic environment of the nuclei. researchgate.net

Chromatographic Separation and Derivatization Methodologies

Effective chromatographic separation is essential for isolating the analyte of interest from complex mixtures before its detection by mass spectrometry or other detectors. Derivatization is often employed to improve the chromatographic behavior and/or the detectability of the analyte. gcms.cz

Pre-column Derivatization Techniques (e.g., Pentafluorobenzyl Bromide, 6-AQC)

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatographic system. This is done to enhance properties such as volatility, thermal stability, and detector response. gcms.czresearchgate.net

Pentafluorobenzyl Bromide (PFBBr):

PFBBr is a versatile derivatizing agent used extensively in GC analysis, particularly for compounds containing acidic protons, such as carboxylic acids and amides. researchgate.netnih.gov It reacts with these functional groups to form pentafluorobenzyl esters or amides. nih.gov These derivatives are highly volatile and possess strong electron-capturing properties, making them ideal for highly sensitive analysis by GC with electron capture detection (ECD) or GC-NCI-MS. nih.govnih.gov The derivatization with PFBBr has been shown to enable the analysis of various compounds at very low concentrations. nih.govnih.gov The reaction typically involves incubating the sample with PFBBr in a suitable solvent, sometimes with a catalyst, at an elevated temperature. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC):

AQC is a popular pre-column derivatization reagent for the analysis of primary and secondary amines by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netnih.govwaters.com It reacts rapidly with amino groups to form stable, highly fluorescent urea (B33335) derivatives. researchgate.net This derivatization enhances the hydrophobicity of the analytes, making them more amenable to reversed-phase chromatography. nih.gov The resulting derivatives can be detected with high sensitivity by fluorescence or mass spectrometry. acs.orgacs.org The AQC derivatization procedure is straightforward, often involving mixing the sample with the reagent in a buffered solution. waters.com This method has been successfully applied to the quantitative analysis of numerous amino compounds in complex biological samples. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Labeled Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized high-performance liquid chromatography (HPLC) technique that has become indispensable for the separation and quantification of highly polar and hydrophilic compounds. sigmaaldrich.com Such compounds, including the isotopically labeled molecule this compound, are often poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns. nih.gov HILIC provides a robust solution by utilizing a polar stationary phase in conjunction with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. sigmaaldrich.comnih.gov

The primary retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the hydrophilic stationary phase. sigmaaldrich.comchromatographyonline.com The more polar the analyte, the more it partitions into the immobilized water layer, resulting in greater retention. sigmaaldrich.com Additionally, other interaction mechanisms such as hydrogen bonding, dipole-dipole interactions, and weak electrostatic forces can contribute to the separation, providing unique selectivity. chromatographyonline.comthermofisher.comelementlabsolutions.com This multi-modal nature makes HILIC a powerful tool for developing specific analytical methods for complex matrices. nih.gov

For isotopically labeled compounds like this compound, HILIC is particularly advantageous when coupled with mass spectrometry (MS). The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity compared to RPLC. sigmaaldrich.comlongdom.org

Stationary Phase Selection and Characteristics

The choice of stationary phase is a critical parameter in HILIC method development, as it largely dictates the selectivity of the separation. hplc.eu A variety of polar stationary phases are available, each offering different retention characteristics based on its surface chemistry. nih.gov For a small polar molecule like this compound, which contains an amide functional group, several types of HILIC columns could be considered.

Unmodified Silica (B1680970) Phases: Bare silica is a common and effective HILIC stationary phase. thermofisher.com Its surface is rich in silanol (B1196071) groups, which are highly polar and facilitate the formation of the crucial aqueous layer for partitioning. elementlabsolutions.com

Amide Phases: These phases, where the silica surface is bonded with amide-containing ligands, are particularly well-suited for separating polar compounds, including amides and carbohydrates. chromatographyonline.comwaters.com They offer robust performance and different selectivity compared to bare silica, often resulting in improved peak shape and resolution for certain analytes. waters.com Given the amide structure of the target compound, an amide-based column would be a logical choice for initial method development. chromatographyonline.com

Zwitterionic Phases: Zwitterionic columns contain functional groups with both positive and negative charges. This dual nature can provide unique selectivity through electrostatic interactions in addition to hydrophilic partitioning. nih.govmdpi.com They have demonstrated strong retention for a wide range of polar compounds. mdpi.com

The selection of an appropriate column can be guided by screening different stationary phases to find the optimal balance of retention, resolution, and peak shape for the analyte of interest.

Table 1: Comparison of Common HILIC Stationary Phases for Polar Analyte Separation

| Stationary Phase Type | Typical Ligand Chemistry | Primary Interaction Mechanisms | Suitability for Polar Amides | Research Findings |

|---|---|---|---|---|

| Unmodified Silica | Si-OH (Silanol groups) | Hydrophilic partitioning, Hydrogen bonding | Good | Provides a baseline for HILIC separations; selectivity can be influenced by silanol activity. thermofisher.com |

| Amide | Bonded Amide (e.g., Carbamoyl) | Hydrophilic partitioning, Hydrogen bonding, Dipole-dipole | Excellent | Often provides improved peak shape and unique selectivity for polar compounds compared to other phases. chromatographyonline.comwaters.com |

| Diol | Bonded Diol groups | Hydrophilic partitioning, Hydrogen bonding | Good | Offers alternative selectivity, particularly for neutral polar compounds. hplc.eu |

| Zwitterionic | e.g., Sulfobetaine, Phosphorylcholine | Hydrophilic partitioning, Electrostatic interactions | Very Good | Can offer strong retention and unique selectivity due to mixed-mode interactions. nih.govmdpi.com |

Mobile Phase Optimization and Research Findings

Optimizing the mobile phase is crucial for achieving the desired chromatographic performance in HILIC. The key components to consider are the type and concentration of the organic solvent, the aqueous component, and the buffer system (type, concentration, and pH).

Organic Solvent: Acetonitrile is the most widely used organic solvent in HILIC due to its aprotic nature and optimal viscosity when mixed with water. thermofisher.com In HILIC, increasing the percentage of acetonitrile in the mobile phase increases the retention of polar analytes, which is the opposite of RPLC. thermofisher.comthermofisher.com A starting concentration of 85-95% acetonitrile is common for method development. sigmaaldrich.com

Aqueous Component and Buffers: A small percentage of water (at least 3%) is necessary to hydrate (B1144303) the stationary phase and facilitate the partitioning mechanism. thermofisher.com The aqueous portion typically contains a buffer to control the pH and ionic strength. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are the most common buffers because they are volatile and highly compatible with MS detection. sigmaaldrich.comthermofisher.com

Buffer pH and Concentration: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds by altering their charge state and the charge of the stationary phase surface. elementlabsolutions.comhplc.eu For a neutral amide like this compound, the primary role of the buffer is to improve peak shape and ensure reproducible retention. Studies on amides have shown that pH can influence retention, with minimum exchange rates (and stable retention) often observed around pH 2.5-3. nih.gov The buffer concentration can also modulate retention; increasing salt concentration can sometimes increase retention by expanding the aqueous layer on the stationary phase. researchgate.net

Research in HILIC-MS for metabolomics, which often involves analyzing small polar and deuterated molecules, provides valuable insights. For instance, HILIC methods developed for such studies frequently employ gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous buffer content to elute the retained polar compounds. nih.govchromatographyonline.com An amide column coupled with a mobile phase of acetonitrile and water containing ammonium formate and formic acid has been successfully used for the analysis of deuterated metabolites. nih.govresearchgate.net

Table 2: Example HILIC-MS Gradient Conditions for Polar Compound Analysis

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Comments |

|---|---|---|---|---|

| 0.0 | 0.5 | 5 | 95 | Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water. This represents a typical starting point for retaining polar analytes. |

| 1.0 | 0.5 | 5 | 95 | Initial isocratic hold to ensure equilibration. |

| 5.0 | 0.5 | 60 | 40 | Gradient elution to elute compounds of increasing polarity. |

| 6.0 | 0.5 | 95 | 5 | Column wash to remove strongly retained components. |

| 8.0 | 0.5 | 5 | 95 | Re-equilibration to initial conditions for the next injection. |

This table presents a generalized gradient based on published methods for polar analytes and serves as a template for method development. waters.comnih.gov

Applications of 2 Methyl D3 Propionic 3,3,3 D3 Amide in Mechanistic and Quantitative Biological Research

Elucidation of Metabolic Pathways and Metabolic Flux Analysis

Metabolic flux analysis is a powerful methodology used to determine the rates of metabolic reactions in a biological system. The use of stable isotope tracers, such as 2-Methyl-d3-propionic-3,3,3-d3-amide, is central to these studies. By introducing this labeled compound into a biological system, researchers can trace the path of the deuterium-labeled methyl and propionyl groups as they are incorporated into various metabolites. This provides a dynamic view of metabolic pathways, revealing the flow of carbon and the activity of specific enzymes.

Tracing Carbon Flow in Propionate Metabolism and Related Pathways (e.g., Methylcitrate Cycle, Carnitine Shuttle)

Propionate is a short-chain fatty acid that plays a significant role in cellular metabolism, and its dysregulation is implicated in various diseases. This compound, as a derivative of isobutyramide (B147143), can serve as a tracer for pathways involving propionyl-CoA, a key intermediate in propionate metabolism.

One such pathway is the methylcitrate cycle , a metabolic route for the oxidation of propionyl-CoA. When this compound is metabolized to its corresponding deuterated propionyl-CoA, the deuterium (B1214612) labels can be tracked as they are incorporated into the intermediates of the methylcitrate cycle, such as methylcitrate and methylisocitrate. By analyzing the isotopic enrichment in these metabolites using mass spectrometry, researchers can quantify the flux through this pathway. This information is critical for understanding how organisms, from bacteria to humans, process propionate and for identifying potential enzymatic targets for therapeutic intervention in diseases where this pathway is dysregulated.

The carnitine shuttle is essential for the transport of fatty acids into the mitochondria for beta-oxidation. Propionyl-CoA can be converted to propionylcarnitine for transport. By using this compound, the deuterium-labeled propionyl group can be traced to propionylcarnitine, allowing for the study of the kinetics and regulation of the carnitine shuttle in the context of short-chain fatty acid metabolism.

A hypothetical metabolic tracing experiment using this compound could yield data on the isotopic enrichment of key metabolites over time, as illustrated in the interactive table below.

| Time (hours) | Propionyl-CoA (d6) Enrichment (%) | Methylcitrate (d6) Enrichment (%) | Propionylcarnitine (d6) Enrichment (%) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 1 | 85 | 15 | 10 |

| 4 | 60 | 45 | 35 |

| 12 | 25 | 70 | 65 |

| 24 | 10 | 65 | 60 |

Assessment of Anaplerotic Processes and Metabolite Turnover Rates

Anaplerosis refers to the replenishment of intermediates in the tricarboxylic acid (TCA) cycle. Propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate, thus serving an anaplerotic role. The deuterium labels from this compound can be traced into succinyl-CoA and subsequent TCA cycle intermediates. This allows for the quantification of the contribution of propionate to the maintenance of the TCA cycle pool, which is vital for cellular energy production and biosynthesis.

Furthermore, the rate of appearance and disappearance of the deuterium-labeled metabolites provides a direct measure of metabolite turnover rates . By monitoring the kinetics of isotope labeling, researchers can calculate the synthesis and degradation rates of specific molecules, offering insights into the dynamic nature of metabolic regulation.

Differentiation of Biologically Derived Metabolites from Background Noise

In complex biological samples, distinguishing between metabolites of interest and background chemical noise can be challenging. The unique mass signature of a deuterated compound like this compound and its downstream metabolites allows for their unambiguous identification in mass spectrometry analysis. The known mass shift due to the deuterium labels helps to filter out interfering signals, thereby increasing the confidence in the identification and quantification of biologically derived metabolites.

Quantitative Metabolomics and Targeted Biomarker Studies

The precise measurement of endogenous metabolite concentrations is crucial for understanding disease mechanisms and for the discovery of diagnostic and prognostic biomarkers. This compound can be utilized as an internal standard in quantitative mass spectrometry-based metabolomics.

Absolute Quantification of Endogenous Metabolites in Biological Systems

In targeted metabolomics, an internal standard is a compound that is chemically similar to the analyte of interest but is isotopically distinct. This compound is an ideal internal standard for the quantification of its unlabeled counterpart, isobutyramide, and other structurally related short-chain fatty acid amides.

The process involves adding a known amount of the deuterated standard to a biological sample. The endogenous, unlabeled analyte and the labeled internal standard are then extracted and analyzed together by mass spectrometry. Because the internal standard and the analyte have very similar chemical and physical properties, they behave almost identically during sample preparation and analysis. Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the absolute concentration of the endogenous metabolite can be accurately determined.

The following interactive table demonstrates how the ratio of analyte to internal standard can be used to construct a calibration curve for absolute quantification.

| Analyte Concentration (µM) | Internal Standard Concentration (µM) | Analyte/IS Peak Area Ratio |

|---|---|---|

| 1 | 10 | 0.102 |

| 5 | 10 | 0.515 |

| 10 | 10 | 1.030 |

| 25 | 10 | 2.550 |

| 50 | 10 | 5.105 |

Strategies for Mitigating Matrix Effects and Inter-individual Variability

Matrix effects are a common challenge in mass spectrometry-based analysis of biological samples. These effects, caused by other components in the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a stable isotope-labeled internal standard like this compound co-elutes with the endogenous analyte and experiences the same matrix effects, its use can effectively normalize for these variations.

Investigation of Enzyme Kinetics and Biochemical Reaction Mechanisms

The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology. The increased mass of deuterium compared to protium can lead to a decrease in the rate of a chemical reaction if the bond to this atom is broken or significantly altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insight into reaction mechanisms.

In the context of enzymes that metabolize amides, such as amidases, this compound can be employed to probe the catalytic mechanism. By comparing the rate of hydrolysis of the deuterated amide with its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond on the methyl groups or the amide N-H bond is involved in the rate-limiting step. A significant KIE would suggest such involvement, helping to elucidate the transition state structure of the enzymatic reaction.

Table 1: Hypothetical Kinetic Data for Amidase Activity

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|---|

| 2-Methylpropionic amide | 100 | 5 | 20000 | - |

This table presents hypothetical data to illustrate the potential impact of deuteration on enzyme kinetics. Actual values would need to be determined experimentally.

Protein Labeling and Proteomics Research Applications

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable isotope labeling is a key strategy in this field. While not a direct precursor for amino acid biosynthesis, this compound could potentially be used in specialized metabolic labeling studies, particularly in organisms capable of utilizing it as a carbon or nitrogen source for the synthesis of other metabolites that are then incorporated into proteins.

A more direct application in proteomics involves its use as an internal standard in targeted mass spectrometry-based assays for the quantification of the non-deuterated isobutyramide or structurally related compounds in biological matrices. The deuterated standard, being chemically identical to the analyte, co-elutes during chromatography and co-ionizes in the mass spectrometer, but is distinguishable by its higher mass. This allows for precise and accurate quantification by correcting for sample loss during preparation and variations in instrument response.

Table 2: Mass Shifts in Labeled Peptides for Mass Spectrometry

| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Deuterated Standard | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|

This table illustrates the mass difference between the non-deuterated analyte and the deuterated internal standard, which is fundamental for their distinction in mass spectrometry.

Exploration of Amide Bioisostere Concepts in Chemical Biology

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. The amide bond is a ubiquitous functional group in pharmaceuticals and biomolecules, but it can be susceptible to enzymatic cleavage. Therefore, the development of amide bioisosteres is an active area of research in medicinal chemistry and chemical biology.

Deuterium and hydrogen are considered bioisosteres due to their similar size and shape, which generally results in similar biological activity. researchgate.net The replacement of hydrogen with deuterium in this compound can subtly alter its properties. For instance, the C-D bond is slightly shorter and stronger than the C-H bond, which can affect van der Waals interactions and metabolic stability. nih.gov

Studying the differential effects of the deuterated and non-deuterated forms of isobutyramide on protein binding, membrane transport, and metabolic stability can provide insights into the role of the amide group and its immediate chemical environment in these processes. This exploration helps in understanding the subtle steric and electronic requirements for molecular recognition and can inform the design of novel therapeutic agents with improved pharmacokinetic properties.

Table 3: Comparison of Physicochemical Properties

| Property | 2-Methylpropionic amide | This compound |

|---|---|---|

| Molecular Weight | 87.12 g/mol | 93.16 g/mol |

| C-H/C-D Bond Energy | ~413 kJ/mol | ~421 kJ/mol |

This table highlights some of the key physicochemical differences between the deuterated and non-deuterated compounds that are relevant for bioisosteric studies.

Role of 2 Methyl D3 Propionic 3,3,3 D3 Amide As a Stable Isotope Labeled Internal Standard

Principles and Advantages of Internal Standards in Analytical Quantification

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls before analysis. numberanalytics.comscioninstruments.com The fundamental principle behind its use is that the ratio of the analytical signal of the target analyte to the signal of the internal standard remains constant, even if there are variations in the analytical process. numberanalytics.com This ratio is then used to calculate the concentration of the analyte, effectively normalizing the results and correcting for procedural errors. youtube.com

The advantages of using an internal standard, especially a SIL IS, are numerous:

Correction for Instrument Variability: It compensates for fluctuations in instrument performance, such as variations in injection volume and detector response. numberanalytics.comnumberanalytics.com

Compensation for Sample Handling and Preparation Errors: It accounts for analyte losses that may occur during sample preparation steps like extraction, evaporation, and reconstitution. numberanalytics.comyoutube.com

Improved Accuracy and Precision: By correcting for various sources of error, internal standards significantly enhance the accuracy and precision of quantitative measurements. numberanalytics.comchromatographyonline.commusechem.com

Enhanced Reliability: The use of an IS increases confidence in the analytical results by mitigating the impact of random and systematic errors. numberanalytics.comscioninstruments.com

Correction for Extraction Recovery Variability and Ion Suppression/Enhancement Effects

One of the most significant challenges in quantitative analysis, especially with complex biological matrices like plasma or urine, is the variability in sample extraction recovery and the occurrence of matrix effects. waters.com Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. waters.comkcasbio.com This can cause significant inaccuracies in quantification.

A SIL internal standard like 2-Methyl-d3-propionic-3,3,3-d3-amide is the ideal tool to combat these issues. crimsonpublishers.com Because it is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample preparation, meaning it will have a similar extraction recovery. acanthusresearch.com If a portion of the analyte is lost during extraction, a proportional amount of the SIL IS will also be lost, keeping the analyte-to-IS ratio constant. waters.com

Similarly, because the SIL IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. waters.comkcasbio.com This co-elution ensures that any signal fluctuation due to matrix effects impacts both the analyte and the internal standard equally, thus preserving the accuracy of the measured ratio. chromatographyonline.com

A study on the analysis of lapatinib (B449) in human plasma demonstrated the critical importance of using a SIL internal standard. The recovery of lapatinib from the plasma of different individuals showed significant variability, which could only be corrected by its stable isotope-labeled counterpart, not by a structurally similar but non-isotopic internal standard. nih.govnih.gov

Table 1: Illustrative Example of Recovery Variability in Different Plasma Donors

| Plasma Source | Analyte Recovery (%) | Analyte/Non-SIL IS Ratio Variation | Analyte/SIL IS Ratio |

| Donor 1 | 70% | High | Consistent |

| Donor 2 | 55% | High | Consistent |

| Donor 3 | 29% | High | Consistent |

| Donor 4 | 48% | High | Consistent |

| Donor 5 | 62% | High | Consistent |

| Donor 6 | 35% | High | Consistent |

This table is based on findings reported for lapatinib, illustrating how a SIL internal standard provides consistent ratios despite significant inter-individual differences in analyte recovery, a principle directly applicable to the use of this compound for its corresponding analyte. nih.govnih.gov

Enhancement of Analytical Accuracy, Precision, and Method Robustness

The ultimate goal of any quantitative analytical method is to be accurate, precise, and robust. Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. youtube.com Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. musechem.com

The use of this compound as an internal standard directly contributes to all three aspects. By compensating for variations in sample preparation and instrument response, it drastically improves the accuracy and precision of the final calculated concentration. chromatographyonline.comcrimsonpublishers.com For instance, research has shown that using a SIL internal standard can significantly improve the precision of chromatographic methods compared to external standard methods. chromatographyonline.com

Method robustness is enhanced because the internal standard corrects for the inevitable small variations that occur during routine analysis, such as slight differences in extraction time, solvent volumes, or instrument source cleanliness. aptochem.commusechem.com This makes the method more reliable and rugged, capable of producing consistent results over time and despite minor procedural deviations. aptochem.com The use of deuterated standards has been shown to compensate for measurement errors that could result from ion suppression or enhancement, thereby improving accuracy and precision. texilajournal.com

Utility in Method Transferability Across Different Research Laboratories

Method transferability—the ability to successfully reproduce an analytical method in a different laboratory or on a different instrument—is a critical aspect of collaborative research and regulated bioanalysis. Variations in instrumentation, environmental conditions, and technician practices can make method transfer challenging.

Employing a stable isotope-labeled internal standard like this compound is instrumental in facilitating this process. Because the quantification is based on the ratio to an ideal internal standard, the method becomes less susceptible to inter-laboratory variations in instrument sensitivity and sample handling. musechem.com

The European Medicines Agency (EMA) has noted that the vast majority of bioanalytical method submissions incorporate SIL internal standards, highlighting their importance in creating robust and transferable methods. kcasbio.com A method validated with a SIL IS is more likely to perform consistently when transferred, as the standard inherently corrects for the types of systemic and random errors that can differ between labs. kcasbio.com Studies involving patient samples, which have high inter- and intra-patient matrix variability, underscore the necessity of SIL internal standards for reliable quantification, a key factor for the successful application of a method across different clinical or research settings. nih.govnih.gov

Future Perspectives and Emerging Avenues in Deuterated Amide Research

Advancements in Stereoselective Deuterium (B1214612) Labeling

The precise, three-dimensional arrangement of deuterium atoms within a molecule can significantly influence its biological and chemical properties. Recent progress in synthetic organic chemistry has enabled increasingly sophisticated methods for stereoselective deuteration.

Key Research Findings:

Novel Catalytic Systems: Researchers are developing novel transition-metal-free methods for the stereoselective α-amination of amides, which can be adapted for deuteration. acs.org These methods offer high chemoselectivity and can be performed under mild conditions, which is crucial for the synthesis of complex deuterated molecules. acs.org For instance, the use of a retro-ene-type reaction triggered by deuterated dimethyl sulfoxide (B87167) ([D6]DMSO) allows for the direct α-deuteration of amides with high functional-group tolerance and deuterium incorporation. nih.govnuvisan.com

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries and catalysts in elimination reactions of N-acyl-oxazolidin-2-one-syn-aldols has been shown to produce trisubstituted (E)-α,β-unsaturated amides with high diastereoselectivity (>95%). rsc.org Such stereocontrol is critical for creating deuterated amides with defined stereochemistry, which can then be used to probe stereospecific biological processes.

Mechanism-Driven Approaches: Understanding the mechanisms of deuteration reactions is leading to more predictable and selective outcomes. For example, DFT analysis and mechanistic probing of the retro-ene reaction for amide deuteration have provided insights that can guide the synthesis of specifically labeled compounds. nih.govnuvisan.com

These advancements are paving the way for the synthesis of a wider range of stereospecifically deuterated amides, which will be invaluable for detailed mechanistic studies and as chiral probes in biological systems.

High-Throughput Synthesis of Diverse Deuterated Amide Libraries

The generation of large, diverse libraries of compounds is a cornerstone of modern drug discovery and chemical biology. Applying high-throughput synthesis (HTS) methodologies to deuterated amides could rapidly accelerate the discovery of new research tools and potential therapeutic leads.

Key Research Findings:

Automated Synthesis Platforms: The development of automated platforms, including the use of liquid handling robots and 96-well plates, facilitates the rapid synthesis of polymer libraries and could be adapted for creating libraries of deuterated small molecules like amides. mdpi.com

Screening of Extensive Compound Libraries: Several initiatives are focused on screening vast libraries of small molecules to identify compounds with desired biological activities. nuvisan.commdpi.comnih.govthermofisher.comcolumbia.edu These screening platforms could be leveraged to test libraries of deuterated amides for various effects, such as metabolic stability or target engagement. For example, high-throughput screening of over 2,000 compounds has been used to identify novel anthelmintic drug candidates. mdpi.com

Focused Libraries for Specific Targets: The design of focused screening libraries targeting specific biological pathways or protein classes (e.g., antivirals, kinases, GPCRs) is becoming more common. thermofisher.com A library of deuterated amides could be designed to probe the metabolism and activity of compounds targeting these specific areas.

The ability to rapidly synthesize and screen diverse libraries of deuterated amides will enable a more systematic exploration of the effects of isotopic substitution on biological activity and metabolic fate.

| HTS Library Characteristics | Potential for Deuterated Amide Libraries |

| Diversity: Structural and functional variety. thermofisher.com | Creation of amides with deuterium at various positions to probe structure-activity relationships. |

| Pharmacokinetic Properties: Adherence to principles like Lipinski's Rule of 5. columbia.edu | Synthesis of deuterated amides with drug-like properties for preclinical evaluation. |

| Targeted Design: Focus on specific biological targets or pathways. thermofisher.com | Development of libraries to screen for enhanced metabolic stability or target residence time. |

Interactive Data Table: High-Throughput Screening Library Features (This is a simplified representation of data that would be generated from HTS experiments)

Integration with Multi-Omics Data Analysis for Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Integrating data from various "-omics" platforms (genomics, proteomics, metabolomics) with studies using deuterated compounds can provide a more holistic view of cellular processes.

Key Research Findings:

Metabolomic Profiling: Deuterated compounds are ideal internal standards for mass spectrometry-based metabolomics, enabling accurate quantification of metabolites in complex biological samples. nih.gov For example, metabolomic profiling has been used to study the effects of androgen deprivation therapy in prostate cancer patients. nih.gov The use of 2-Methyl-d3-propionic-3,3,3-d3-amide as an internal standard could facilitate similar studies in proteomics and metabolomics.

Tracing Metabolic Pathways: Isotope-labeled compounds allow for the tracing of metabolic pathways and the elucidation of the fate of specific molecules within a biological system. This is a powerful tool for understanding both normal physiology and disease states.

Multi-Omics Data Integration Tools: The development of computational tools and databases is crucial for integrating and interpreting large datasets from different omics platforms. columbia.edu These tools can help to build comprehensive models of biological systems and identify key nodes that are affected by deuterated compounds.

The integration of data from studies using deuterated amides with other omics data will provide a deeper understanding of the systemic effects of these compounds and their non-deuterated counterparts.

Exploration of Deuterated Amides in Chemical Probe Development

Chemical probes are small molecules used to study the function of proteins and other biomolecules. Deuterated amides have significant potential in the development of more precise and effective chemical probes.

Key Research Findings:

Internal Standards for Bioassays: Highly deuterated analogs of drug molecules are ideal as internal standards in mass spectrometry-based quantification for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov This is because they have nearly identical chemical properties to the unlabeled compound but a different mass, allowing for accurate measurement.

Mechanistic Elucidation: Isotope labeling is a powerful technique for elucidating reaction mechanisms. nih.govnuvisan.com By tracking the position of deuterium atoms throughout a chemical or biological transformation, researchers can gain insights into the underlying processes.

Modulation of Pharmacokinetics: The deuterium kinetic isotope effect can be exploited to slow down metabolic processes, such as those mediated by cytochrome P450 enzymes. nih.govnuvisan.com This can lead to improved pharmacokinetic properties and reduced toxicity of drug candidates.

The use of deuterated amides as chemical probes will continue to be a valuable strategy for understanding biological systems and for the development of new therapeutics.

Applications in Advanced Animal Models for Preclinical Investigations

Preclinical studies in animal models are a critical step in the development of new drugs and research tools. Deuterated compounds are increasingly being used in these studies to investigate pharmacokinetics and metabolism.

Key Research Findings:

Pharmacokinetic Studies: Tritium and deuterium-labeled peptides have been used to study their pharmacokinetic profiles, including their distribution, metabolism, and bioavailability in mice, rats, and rabbits. researchgate.net Similar studies could be conducted with deuterated amides to understand their in vivo behavior.

Metabolite Identification: The use of deuterated compounds can facilitate the identification of metabolites in biological samples. The mass difference between the parent compound and its metabolites makes them easier to detect and characterize using mass spectrometry.

In Vivo Imaging: High-specific-activity tritium-labeled compounds are used for in vivo imaging techniques like autoradiography to visualize the distribution of a compound within tissues and organs. nih.gov While not directly applicable to stable isotopes like deuterium, the underlying principle of using labeled compounds to track their fate in vivo is the same.

The application of deuterated amides like this compound in advanced animal models will provide crucial data for their potential translation into clinical or diagnostic settings.

Q & A

Q. What are the key synthetic routes for preparing 2-Methyl-d3-propionic-3,3,3-d3-amide, and how do isotopic labeling efficiencies vary across methods?

Q. How is isotopic purity quantified for deuterated variants of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Isotopic purity is assessed via:

- <sup>2</sup>H NMR : Peaks at δ 1.2–1.5 ppm (CD3 groups) and δ 2.3–2.7 ppm (amide protons) confirm deuterium distribution .

- High-resolution mass spectrometry (HRMS) : Calculate exact mass shifts (e.g., +3 Da for -d3 groups).

- Isotopic ratio mass spectrometry (IRMS) : Measures D/H ratios with <1% error .

Q. What are the primary applications of this compound in isotopic tracer studies?

- Methodological Answer : Used to trace metabolic pathways (e.g., propionate metabolism) and study enzyme kinetics (e.g., propionyl-CoA synthetase). Key steps:

Incubate with cell lysates or purified enzymes under controlled pH (7.4) and temperature (37°C).

Quench reactions with ice-cold acetonitrile.

Analyze via LC-MS/MS to track deuterium retention in metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium retention data observed across biological assays?

- Methodological Answer : Discrepancies often arise from:

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- Methodological Answer : Design stability assays with:

- Variable pH (1.2–7.4) : Simulate gastric and plasma environments.

- Temperature gradients (4°C to 40°C) : Monitor degradation via UV-Vis (λmax 210–230 nm) .

- Solvent systems : Compare aqueous vs. lipid-rich matrices (e.g., PBS vs. micellar solutions).

- Half-life calculation : Use first-order kinetics models .

Q. How does the compound interact with fluorinated amino acid derivatives in synthetic peptide studies?

- Methodological Answer : Co-incorporation with fluorinated residues (e.g., Methyl 2-amino-3,3-difluorobutanoate ) requires:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected deuterated amides and fluorinated building blocks.

- Circular dichroism (CD) : Confirm secondary structure integrity post-synthesis.

- <sup>19</sup>F NMR : Track fluorine-deuterium coupling effects .

Q. What computational strategies are effective for modeling the compound’s binding affinity to target proteins?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina) : Simulate interactions with propionate-binding enzymes (e.g., methylmalonyl-CoA mutase).

- Molecular dynamics (MD) simulations (GROMACS) : Assess deuterium’s impact on binding stability over 100-ns trajectories .

- Free energy perturbation (FEP) : Quantify ΔΔG changes due to isotopic substitution .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Contradictions may stem from:

- Steric hindrance : Compare reactivity of -d3 vs. non-deuterated analogs.

- Solvent deuteration effects : Test reactions in D2O vs. H2O.

- Catalyst optimization : Screen Pd/C vs. Raney Ni for deuteration retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.